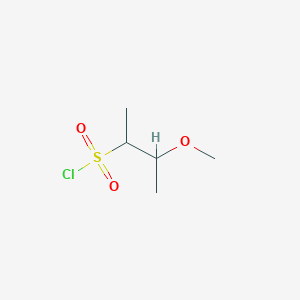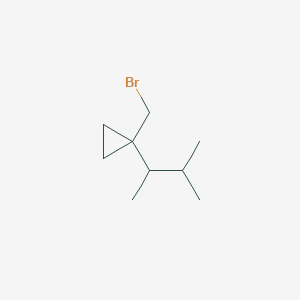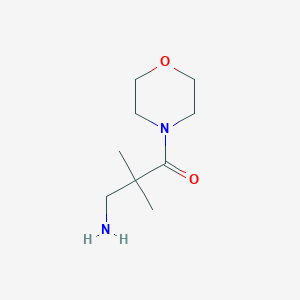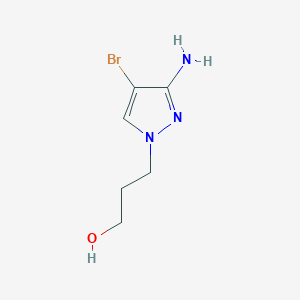![molecular formula C11H18O2 B13209246 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13209246.png)
2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is a complex organic compound with the molecular formula C₁₁H₁₈O₂. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused with an oxolane ring. The presence of a methyl group at the 2’ position adds to its distinct chemical properties.
Preparation Methods
The synthesis of 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves multiple steps, including the formation of the bicyclo[5.1.0]octane core and subsequent spirocyclization with an oxolane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, receptor binding, or alterations in cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can be compared with other spirocyclic compounds, such as:
- Spiro[cyclohexane-1,3’-oxolane]
- Spiro[cyclopentane-1,3’-oxolane]
- Spiro[bicyclo[4.1.0]heptane-3,3’-oxolane]
These compounds share similar spirocyclic structures but differ in the size and composition of their ring systems. The uniqueness of 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] lies in its specific bicyclo[5.1.0]octane core and the presence of a methyl group at the 2’ position, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] |
InChI |
InChI=1S/C11H18O2/c1-8-11(4-5-12-8)3-2-9-6-10(9)7-13-11/h8-10H,2-7H2,1H3 |
InChI Key |
SROARCHAWKJXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC3CC3CO2)CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



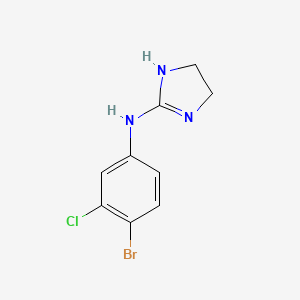

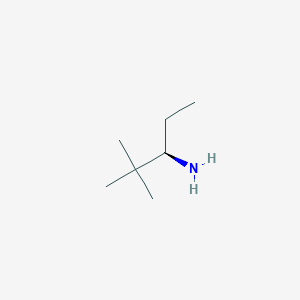
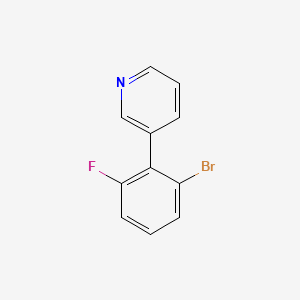
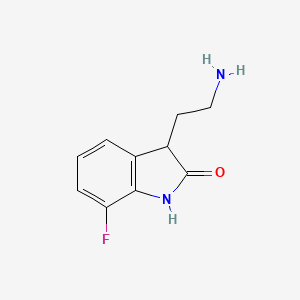
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)


